Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
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Overview
Description
Chemical compounds like “Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride” often belong to a class of organic compounds known as gamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For example, an sp3-hybridized atom is tetrahedral, i.e., four σ-bonds as two V’s of 109° internal angle joined perpendicular to each other at vortexes .Chemical Reactions Analysis
The chemical reactions a compound can undergo are determined by its functional groups. For example, compounds with a carbonyl group can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Derivatives and Characterization
- Derivatives Preparation : Various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester, were prepared and characterized using techniques like NMR spectra and X-Ray diffraction, highlighting the compound's versatility in chemical synthesis (Jansa, Macháček, & Bertolasi, 2006).
Antioxidant Properties
- Antioxidant Properties : N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, a related compound, demonstrated significant electron-donating activity and excellent antioxidant properties, suggesting potential applications in oxidative stress-related research (Kawashima et al., 1979).
Synthesis Methods
- One-Pot Synthesis : A practical method for the one-pot synthesis of 1-substituted N-Alkyl-1,2,3,4-tetrahydroisoquinolines was developed, showcasing an efficient approach to create derivatives of this compound (Costa & Radesca, 1992).
Biosynthetic Models
- Biosynthesis Model : Studies on the oxidative decarboxylation of tetrahydroisoquinoline-3-carboxylic acid provided insights into the biosynthesis of pyrrolidinylisoquinoline alkaloids, important for understanding natural product synthesis (Leete, 1979).
Pharmaceutical Chemistry
- Chemical Reactions and Derivatives : Research on the decarboxylation of tetrahydroisoquinoline-3-carboxylic acid derivatives highlighted various chemical reactions and the formation of isoquinoline derivatives, which are relevant for pharmaceutical chemistry (Tachibana, Matsuo, & Yamada, 1968).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGVQRVBTOXICT-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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